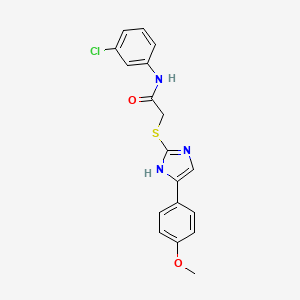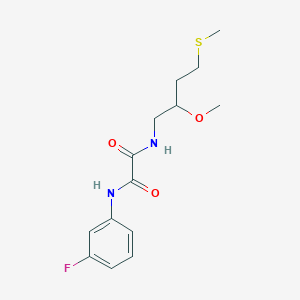
N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide, also known as FMPB, is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields. FMPB is a member of the oxamide family and is a white crystalline solid at room temperature.
Aplicaciones Científicas De Investigación
N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide has been found to have potential applications in various fields of research. In the field of medicinal chemistry, this compound has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment.
In addition to its anticancer properties, this compound has also been found to have antimicrobial properties. It has been shown to inhibit the growth of various strains of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the inhibition of the growth of bacteria and fungi.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes, including tyrosine kinases, which are involved in cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is its potential as a new anticancer and antimicrobial agent. Its ability to inhibit the growth of cancer cells and bacteria and fungi makes it a promising candidate for further research.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for research. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to test its effects.
Direcciones Futuras
There are several future directions for research on N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide. One direction is to further investigate its potential as an anticancer and antimicrobial agent. This could involve testing its effects in animal models and in clinical trials.
Another direction for research is to investigate the mechanism of action of this compound. Understanding how the compound works at a molecular level could help to design more effective experiments to test its effects.
Finally, research could also focus on improving the synthesis method for this compound. Finding a more efficient method to produce the compound could make it more widely available for research and potentially for use in medicine.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of research. Its ability to inhibit the growth of cancer cells and bacteria and fungi makes it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and to improve the synthesis method for the compound.
Métodos De Síntesis
The synthesis of N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is a multi-step process that involves the reaction of 3-fluoroaniline with 2-methoxy-4-methylsulfanylbutyric acid, followed by the addition of oxalyl chloride and then ammonia. The final product is obtained by recrystallization from ethanol. The yield of this compound is typically around 50%.
Propiedades
IUPAC Name |
N'-(3-fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-20-12(6-7-21-2)9-16-13(18)14(19)17-11-5-3-4-10(15)8-11/h3-5,8,12H,6-7,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXCTYXSVWCDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Trifluoromethyl)thio]ethanamine](/img/structure/B2784754.png)
![[1-(3,6-Dihydro-2H-pyran-4-yl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2784757.png)

![{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol](/img/structure/B2784759.png)
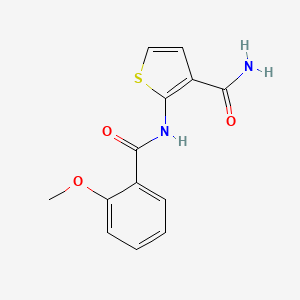

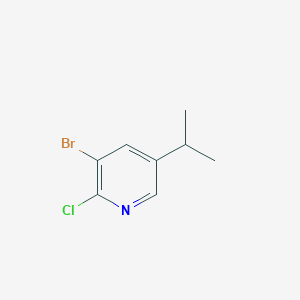
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2784765.png)
![5-(2-Bromophenyl)sulfonyl-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2784766.png)
![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2784767.png)
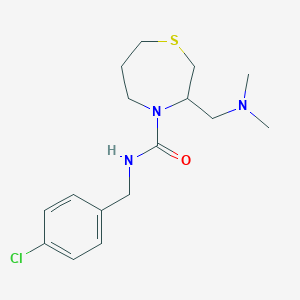
![N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2784773.png)
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2784775.png)
